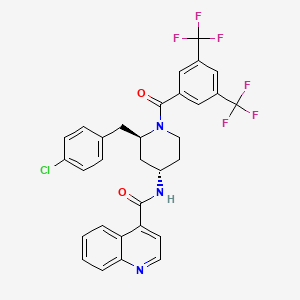

N-((2R,4S)-1-(3,5-bis(trifluoromethyl)benzoyl)-2-(4-chlorobenzyl)piperidin-4-yl)quinoline-4-carboxamide

Vue d'ensemble

Description

NKP-608 is a potent antagonist at the neurokinin-1 (NK-1) receptor both in vitro(IC50=2.6 nM). NKP608 has an anxiolytic action in the social interaction test in rats. NKP-608 inhibits substance P (SP)-induced airway plasma protein exudation in vivo.

Applications De Recherche Scientifique

Oncology: Colorectal Cancer Treatment

NKP608 has shown promise as a therapeutic agent in the treatment of colorectal cancer. It acts as an antagonist to the Neurokinin 1 (NK1) receptor, which plays a significant role in tumor development. Studies have demonstrated that NKP608 can inhibit the proliferation, migration, and invasion of colorectal cancer cells. This is achieved by suppressing the Wnt/β-catenin signaling pathway, leading to reduced expressions of Wnt-3a, β-catenin, Cyclin D1, and VEGF, while inducing the expression of E-Cadherin. Additionally, NKP608 has been found to induce apoptosis in colorectal cancer cells, suggesting its potential as a promising therapeutic agent .

Neuroscience: Anxiolytic Effects

In the field of neuroscience, NKP608 has been researched for its anxiolytic properties. As an NK1 receptor antagonist, it has been tested in various conditions of the social interaction test of anxiety in rats. The compound has shown significant anxiolytic effects, suggesting that substance P may play a role in mediating states of anxiety. NKP608’s ability to maintain its anxiolytic effect after chronic treatment and the absence of anxiogenic withdrawal effects highlight its potential as a useful anxiolytic compound .

Pharmacology: Substance P Antagonism

NKP608 is a non-peptide, selective, and specific NK1 receptor antagonist with central activity. It has been observed to antagonize substance P-induced hind-limb thumping in gerbils. This indicates its potential application in pharmacological research, particularly in the study of substance P and its role in various physiological and pathological processes .

Drug Development: Side Effect Profile

The side effect profile of NKP608 is also an area of interest in scientific research. Understanding the tolerability and safety of long-term use is crucial for drug development. The compound’s lack of anxiogenic withdrawal effects after chronic administration makes it a candidate for further research into its long-term safety and efficacy as a therapeutic agent .

Signal Transduction Pathways: Wnt/β-Catenin Pathway

NKP608’s impact on the Wnt/β-catenin signaling pathway offers insights into signal transduction mechanisms involved in cancer progression. By inhibiting this pathway, NKP608 contributes to the understanding of molecular targets for cancer therapy and the development of new anticancer drugs .

Behavioral Studies: Anxiety and Social Interaction

Behavioral studies involving NKP608 have explored its effects on anxiety and social interaction in animal models. The compound’s influence on social behavior and its potential to modulate anxiety-related responses provide valuable information for the development of treatments for anxiety disorders .

Apoptosis Research: Cell Death Mechanisms

Research on NKP608 has extended to apoptosis, the programmed cell death mechanism. The compound’s ability to induce apoptosis in cancer cells by modulating apoptosis-related proteins such as Bcl-2, Bax, and Active-Caspase-3 offers a pathway for the development of anticancer strategies that target apoptotic pathways .

Cancer Therapeutics: Anti-Metastatic Properties

Lastly, the anti-metastatic properties of NKP608 are of significant interest. Its ability to reduce cancer cell migration and invasion suggests a role in preventing metastasis, which is a major challenge in cancer treatment. This opens up possibilities for NKP608 to be included in combination therapies aimed at controlling cancer spread .

Mécanisme D'action

Target of Action

NKP608, also known as NKP-608, AV-608, or nk 608, is a non-peptidic derivative of 4-aminopiperidine . It acts as a selective, specific, and potent antagonist at the neurokinin-1 (NK-1) receptor . The NK-1 receptor has played a vital role in the development of tumors .

Mode of Action

NKP608 exhibits its action by binding to the NK-1 receptor. The binding of NKP608 to the NK-1 receptor was characterized by an IC50 of 2.6+/-0.4 nM . This interaction results in the antagonism of the NK-1 receptor, thereby inhibiting the actions of its natural ligand, substance P .

Biochemical Pathways

NKP608 affects the Wnt/β-catenin signaling pathway . It reduces the expressions of Wnt-3a, β-catenin, Cyclin D1, and VEGF while inducing the expression of E-Cadherin . This suppression of the Wnt/β-catenin signaling pathway leads to the inhibition of cell proliferation, migration, and invasion .

Pharmacokinetics

It is known that nkp608 exhibits a potent nk-1 antagonistic activity following oral administration , suggesting that it has good oral bioavailability.

Result of Action

NKP608 has been found to inhibit the proliferation, migration, and invasion of HCT116 cells, a type of colorectal cancer cell . It induces apoptosis of these cells, as evidenced by the downregulation of Bcl-2 and the upregulation of Bax and Active-Caspase-3 . In addition, NKP608 has been shown to produce anxiolytic-like effects in rodents tested in different anxiety models .

Action Environment

The action of NKP608 can be influenced by various environmental factors. For instance, the anxiolytic-like effects of NKP608 were found to be strain-, sex-, and test-dependent . .

Propriétés

IUPAC Name |

N-[(2R,4S)-1-[3,5-bis(trifluoromethyl)benzoyl]-2-[(4-chlorophenyl)methyl]piperidin-4-yl]quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24ClF6N3O2/c32-22-7-5-18(6-8-22)13-24-17-23(40-28(42)26-9-11-39-27-4-2-1-3-25(26)27)10-12-41(24)29(43)19-14-20(30(33,34)35)16-21(15-19)31(36,37)38/h1-9,11,14-16,23-24H,10,12-13,17H2,(H,40,42)/t23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLUTEDAEFXMQR-BJKOFHAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CC1NC(=O)C2=CC=NC3=CC=CC=C23)CC4=CC=C(C=C4)Cl)C(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H](C[C@H]1NC(=O)C2=CC=NC3=CC=CC=C23)CC4=CC=C(C=C4)Cl)C(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24ClF6N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432754 | |

| Record name | NKP608 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Quinolinecarboxamide, N-(1-(3,5-bis(trifluoromethyl)benzoyl)-2-((4-chlorophenyl)methyl)-4-piperidinyl)-, (2R-trans)- | |

CAS RN |

177707-12-9 | |

| Record name | AV-608 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177707129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NKP608 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AV-608 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987K1SBI71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4S,5R)-5-(acetyloxymethyl)-5-[(2R,3R,4S,5S,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-hydroxyoxan-2-yl]oxy-3-hydroxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxolan-2-yl]methyl (E)-3-phenylprop-2-enoate](/img/structure/B1678943.png)

![2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid](/img/structure/B1678961.png)